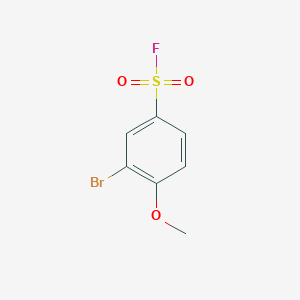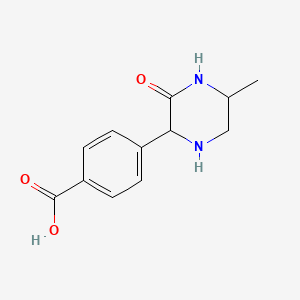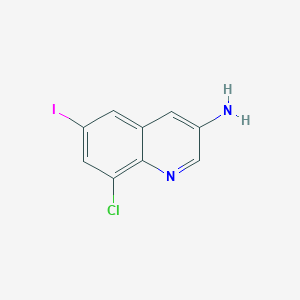
4-Amino-5-(3,4-dichlorophenyl)-1-methylpyrrolidin-2-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-5-(3,4-dichlorophenyl)-1-methylpyrrolidin-2-one hydrochloride is a chemical compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a dichlorophenyl group, and a pyrrolidinone ring. Its hydrochloride form enhances its solubility and stability, making it suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-(3,4-dichlorophenyl)-1-methylpyrrolidin-2-one hydrochloride typically involves multiple steps One common method includes the reaction of 3,4-dichlorophenylacetonitrile with methylamine to form an intermediate, which is then cyclized to produce the pyrrolidinone ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods often incorporate purification steps such as recrystallization and chromatography to ensure the final product meets quality standards.
化学反応の分析
Types of Reactions
4-Amino-5-(3,4-dichlorophenyl)-1-methylpyrrolidin-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide under acidic or basic conditions.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield amine derivatives.
科学的研究の応用
4-Amino-5-(3,4-dichlorophenyl)-1-methylpyrrolidin-2-one hydrochloride has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-Amino-5-(3,4-dichlorophenyl)-1-methylpyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets. It may inhibit certain enzymes or interact with proteins, altering their function and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- 4-Amino-5-(4-chlorophenyl)-1-methylpyrrolidin-2-one hydrochloride
- 4-Amino-5-(2,4-dichlorophenyl)-1-methylpyrrolidin-2-one hydrochloride
- 4-Amino-5-(3,4-dichlorophenyl)-1-ethylpyrrolidin-2-one hydrochloride
Uniqueness
4-Amino-5-(3,4-dichlorophenyl)-1-methylpyrrolidin-2-one hydrochloride is unique due to its specific substitution pattern and the presence of both amino and dichlorophenyl groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C11H13Cl3N2O |
|---|---|
分子量 |
295.6 g/mol |
IUPAC名 |
4-amino-5-(3,4-dichlorophenyl)-1-methylpyrrolidin-2-one;hydrochloride |
InChI |
InChI=1S/C11H12Cl2N2O.ClH/c1-15-10(16)5-9(14)11(15)6-2-3-7(12)8(13)4-6;/h2-4,9,11H,5,14H2,1H3;1H |
InChIキー |
IXPQYOQCRLDDDR-UHFFFAOYSA-N |
正規SMILES |
CN1C(C(CC1=O)N)C2=CC(=C(C=C2)Cl)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5H,6H,7H,8H-[1,2,4]Triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13250553.png)

![3-{[(2S)-2-amino-3,3-dimethylbutanamido]methyl}-5-methylhexanoic acid](/img/structure/B13250578.png)

![Benzyl 6-(1-methyl-1H-pyrazol-5-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13250585.png)

![Spiro[3.4]octane-5-thiol](/img/structure/B13250600.png)
![3-[1-(3-Chlorophenyl)-2-oxopiperidin-3-yl]-2-methyl-3-oxopropanenitrile](/img/structure/B13250602.png)
![1-[(1R,2R)-2-Phenylcyclopropyl]ethan-1-amine](/img/structure/B13250607.png)

![1-[4-(Difluoromethyl)pyrimidin-2-yl]ethan-1-amine](/img/structure/B13250614.png)

![1-[(Tert-butoxy)carbonyl]-octahydrocyclopenta[b]pyrrole-3a-carboxylic acid](/img/structure/B13250638.png)
